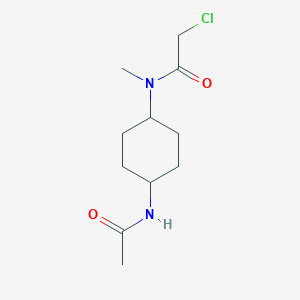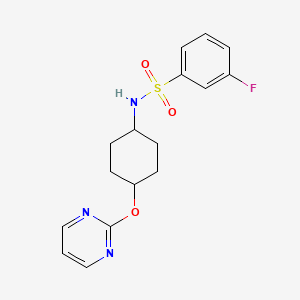
3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide, also known as Compound A, is a synthetic compound with potential therapeutic applications. It has been the subject of scientific research due to its unique chemical structure and potential biological activity.
Scientific Research Applications
Selective Cyclooxygenase-2 Inhibition
A key application of benzenesulfonamide derivatives, including compounds structurally related to 3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide, is in the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selective inhibition is significant for developing therapeutic agents for conditions like rheumatoid arthritis, osteoarthritis, and acute pain management. Introduction of a fluorine atom into the benzenesulfonamide structure has been shown to preserve COX-2 potency and notably increase COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors such as JTE-522 Hashimoto et al., 2002.
Antimicrobial and Anticancer Activities
Another significant application area for benzenesulfonamide derivatives is their antimicrobial and anticancer activities. For instance, 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides have been synthesized and evaluated for their in vitro antimicrobial, antiviral, and cytotoxic activities. These compounds have shown promising results, with certain derivatives demonstrating effectiveness against specific bacterial strains. Moreover, the presence of a pyrimidine ring with electron-releasing groups has been favorable for antimicrobial activities Kumar et al., 2012.
Peripheral Benzodiazepine Receptor Studies
Compounds with benzenesulfonamide moieties have also been utilized in the study of peripheral benzodiazepine receptors (PBRs), which are of interest for their role in neurodegenerative disorders. Fluoroethoxy and fluoropropoxy substituted derivatives have been synthesized and found to have high in vitro affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs). These derivatives have potential applications in the imaging and study of PBR expression in neurodegenerative diseases through positron emission tomography (PET) Fookes et al., 2008.
Cyclooxygenase-2 Inhibitor Development for Injectable Formulations
Research into 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety has led to the development of novel cyclooxygenase-2 (COX-2) inhibitors with potential for injectable formulations. These studies have identified compounds with selective and potent COX-2 inhibitory activities, highlighting the role of fluorine substitution on the benzenesulfonamide moiety in achieving selectivity and potency. Such compounds have shown promising pharmacokinetic properties and anti-inflammatory activity in vivo Pal et al., 2003.
properties
IUPAC Name |
3-fluoro-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-12-3-1-4-15(11-12)24(21,22)20-13-5-7-14(8-6-13)23-16-18-9-2-10-19-16/h1-4,9-11,13-14,20H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCXKAUBTDCHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=CC(=C2)F)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

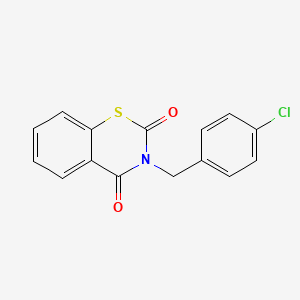
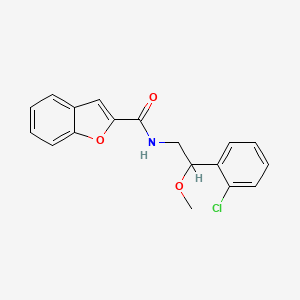
![2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2581979.png)
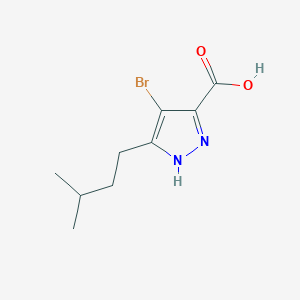

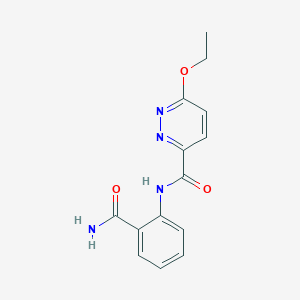
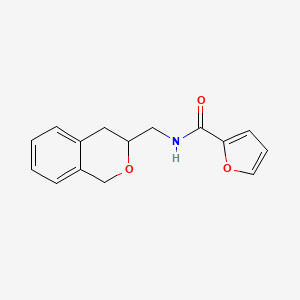
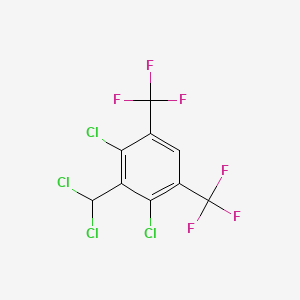
![9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2581987.png)
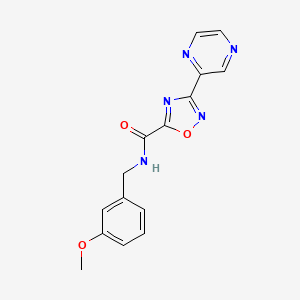
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2581990.png)
![Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B2581991.png)
